molecular formula C25H21F2N3O4 B11301021 2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide

2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B11301021
M. Wt: 465.4 g/mol
InChI Key: HXADLISEIGRASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound that features a unique structure combining fluorobenzyl, methoxyphenyl, and dioxoimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic conditions.

    Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the imidazolidinone core.

    Attachment of the methoxyphenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a methoxyphenyl boronic acid derivative.

    Final acylation: The final step involves acylation with a fluorophenyl acetic acid derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals due to its potential biological activity.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The fluorobenzyl and methoxyphenyl groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-chlorophenyl)acetamide
  • 2-[3-(4-bromobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-bromophenyl)acetamide

Uniqueness

The presence of fluorine atoms in 2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide imparts unique properties such as increased metabolic stability and enhanced binding interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C25H21F2N3O4

Molecular Weight

465.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H21F2N3O4/c1-34-21-7-3-6-20(13-21)30-24(32)22(14-23(31)28-19-5-2-4-18(27)12-19)29(25(30)33)15-16-8-10-17(26)11-9-16/h2-13,22H,14-15H2,1H3,(H,28,31)

InChI Key

HXADLISEIGRASI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.